molecular formula C11H7F3N2O B2521993 3-[3-(trifluoromethyl)phenyl]-1H-pyridazin-6-one CAS No. 66548-62-7

3-[3-(trifluoromethyl)phenyl]-1H-pyridazin-6-one

Cat. No. B2521993
Key on ui cas rn: 66548-62-7
M. Wt: 240.185
InChI Key: XNYLGZGSUSLBKD-UHFFFAOYSA-N
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Patent
US04092311

Procedure details

A mixture of 12.6 g. of 6-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone and 200 ml. of phosphorus oxychloride is heated on a steam bath for 18 hours. The mixture is concentrated under vacuum and the residue triturated with cold water. The resulting solid is washed with water and air dried to give 13.5 g. of cream colored crystals, m.p. 131°-133° C. Recrystallization from methanol gives 6-(α,α,α-trifluoro-m-tolyl)-3-chloropyridazine as white crystals, m.p. 131°-133° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([C:9]2[CH:10]=[CH:11][C:12](=O)[NH:13][N:14]=2)[CH:4]=1.P(Cl)(Cl)([Cl:20])=O>>[F:1][C:2]([F:17])([F:16])[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([C:9]2[N:14]=[N:13][C:12]([Cl:20])=[CH:11][CH:10]=2)[CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC(=CC=C1)C=1C=CC(NN1)=O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 12.6 g
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue triturated with cold water
WASH
Type
WASH
Details
The resulting solid is washed with water and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 13.5 g
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC(=CC=C1)C1=CC=C(N=N1)Cl)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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